Cas no 1805894-04-5 (Ethyl 3-(difluoromethyl)-2-propionylbenzoate)

Ethyl 3-(difluoromethyl)-2-propionylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(difluoromethyl)-2-propionylbenzoate
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- Inchi: 1S/C13H14F2O3/c1-3-10(16)11-8(12(14)15)6-5-7-9(11)13(17)18-4-2/h5-7,12H,3-4H2,1-2H3
- InChI Key: OGECNHLZJIVBEM-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C(=O)OCC)C=1C(CC)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 305
- XLogP3: 2.9
- Topological Polar Surface Area: 43.4
Ethyl 3-(difluoromethyl)-2-propionylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015006302-500mg |
Ethyl 3-(difluoromethyl)-2-propionylbenzoate |
1805894-04-5 | 97% | 500mg |
806.85 USD | 2021-05-31 | |
Alichem | A015006302-250mg |
Ethyl 3-(difluoromethyl)-2-propionylbenzoate |
1805894-04-5 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
Alichem | A015006302-1g |
Ethyl 3-(difluoromethyl)-2-propionylbenzoate |
1805894-04-5 | 97% | 1g |
1,564.50 USD | 2021-05-31 |
Ethyl 3-(difluoromethyl)-2-propionylbenzoate Related Literature
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
Additional information on Ethyl 3-(difluoromethyl)-2-propionylbenzoate
Recent Advances in the Study of Ethyl 3-(difluoromethyl)-2-propionylbenzoate (CAS: 1805894-04-5) in Chemical Biology and Pharmaceutical Research
Ethyl 3-(difluoromethyl)-2-propionylbenzoate (CAS: 1805894-04-5) is a fluorinated benzoate derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its difluoromethyl and propionyl functional groups, exhibits unique chemical properties that make it a promising candidate for the synthesis of novel bioactive molecules. Recent studies have explored its utility as a building block for the development of enzyme inhibitors, antimicrobial agents, and other therapeutic compounds.
One of the key areas of research involving Ethyl 3-(difluoromethyl)-2-propionylbenzoate is its role in the synthesis of small-molecule inhibitors targeting specific enzymes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of potent inhibitors for kinases involved in inflammatory pathways. The difluoromethyl group was found to enhance the binding affinity of the inhibitors by forming favorable interactions with hydrophobic pockets in the enzyme active sites. This finding underscores the compound's potential in designing next-generation anti-inflammatory drugs.
In addition to its applications in enzyme inhibition, Ethyl 3-(difluoromethyl)-2-propionylbenzoate has been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of derivatives based on this compound, which exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, highlighting its potential as a scaffold for developing new antibiotics.
Another notable application of Ethyl 3-(difluoromethyl)-2-propionylbenzoate is in the field of agrochemicals. Researchers have explored its use as an intermediate in the synthesis of fungicides and herbicides. A 2022 study published in Pest Management Science described the development of a novel fungicide derived from this compound, which showed high efficacy against fungal pathogens in crops. The difluoromethyl group was found to play a critical role in the compound's stability and bioavailability, making it a valuable asset in agrochemical design.
Despite these promising findings, challenges remain in the optimization of Ethyl 3-(difluoromethyl)-2-propionylbenzoate-based compounds for clinical and industrial use. Issues such as metabolic stability, toxicity, and scalability of synthesis need to be addressed in future studies. However, the compound's versatility and unique chemical properties position it as a valuable tool in the ongoing quest for innovative therapeutic and agrochemical solutions.
In conclusion, Ethyl 3-(difluoromethyl)-2-propionylbenzoate (CAS: 1805894-04-5) represents a promising scaffold in chemical biology and pharmaceutical research. Its applications span enzyme inhibition, antimicrobial activity, and agrochemical development, making it a compound of significant interest to researchers. Continued exploration of its derivatives and optimization strategies will likely yield further breakthroughs in these fields.
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